molecular formula C10H12N2O2 B2860022 1,4-Bis(prop-2-enyl)pyrazine-2,3-dione CAS No. 2379983-72-7

1,4-Bis(prop-2-enyl)pyrazine-2,3-dione

Cat. No.: B2860022
CAS No.: 2379983-72-7
M. Wt: 192.218
InChI Key: HOONGWNNGVADSG-UHFFFAOYSA-N
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Description

1,4-Bis(prop-2-enyl)pyrazine-2,3-dione is a heterocyclic compound featuring a pyrazine ring substituted with two prop-2-enyl groups at the 1 and 4 positions and two keto groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(prop-2-enyl)pyrazine-2,3-dione typically involves the reaction of pyrazine derivatives with prop-2-enyl groups under specific conditions. One common method involves the nucleophilic substitution of 1,4-dihydropyrazine with propionic anhydride in the presence of zinc powder. The reaction mixture is refluxed until complete conversion is observed, and the product is purified by recrystallization from methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(prop-2-enyl)pyrazine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the prop-2-enyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

1,4-Bis(prop-2-enyl)pyrazine-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis(prop-2-enyl)pyrazine-2,3-dione involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals, thereby preventing oxidative damage to cells . Additionally, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(prop-2-enyl)pyrazine-2,3-dione is unique due to its specific substitution pattern and the presence of both prop-2-enyl and keto groups. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

1,4-bis(prop-2-enyl)pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-3-5-11-7-8-12(6-4-2)10(14)9(11)13/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOONGWNNGVADSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CN(C(=O)C1=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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